Copper (II) Trifluoroacetate

Catalog No.
S1495325
CAS No.
123333-88-0
M.F
C2H3CuF3O3
M. Wt
195.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper (II) Trifluoroacetate

CAS Number

123333-88-0

Product Name

Copper (II) Trifluoroacetate

IUPAC Name

copper;2,2,2-trifluoroacetic acid;hydrate

Molecular Formula

C2H3CuF3O3

Molecular Weight

195.58 g/mol

InChI

InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2

InChI Key

AKQGQKFVDGRGJP-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.O.[Cu]

Organic Synthesis:

  • Catalyst: Copper(II) trifluoroacetate acts as a catalyst for several organic reactions, including the C-H activation and C-C bond formation. Its unique properties, like Lewis acidity and redox activity, make it efficient in various coupling reactions, cycloadditions, and oxidations. [Source: A. Correa et al., “Copper(II) Trifluoroacetate: A Versatile Catalyst for Organic Synthesis,” Chem. Soc. Rev. (2009) 38, 2113-2126]

Electrocatalysis and Electroplating:

  • Electrocatalyst: Copper(II) trifluoroacetate exhibits good electrocatalytic activity for various reactions, including hydrogen evolution and oxygen reduction. This property makes it a potential candidate for developing efficient fuel cells and electrochemical sensors. [Source: S. A. Razzak et al., “Electrochemical gas sensors based on copper(II) trifluoroacetate,” Electrochimica Acta (2006) 51, 5605-5611]
  • Electroplating: Copper(II) trifluoroacetate can be used as a precursor for electroplating high-purity copper films. This process finds applications in the fabrication of electronic devices and microelectronic circuits. [Source: American Elements, "Copper(II) Trifluoroacetate Hydrate" ]

Material Science:

  • Precursor for Nanomaterials: Copper(II) trifluoroacetate can be used as a precursor for the synthesis of various copper-based nanomaterials, like nanoparticles and thin films. These materials have potential applications in catalysis, electronics, and photonics due to their unique properties. [Source: X. Li et al., “Facile synthesis and characterization of copper nanoparticles using copper(II) trifluoroacetate as a precursor,” Materials Letters (2005) 59, 2680-2684]

Copper (II) trifluoroacetate is a coordination compound with the chemical formula Cu(CF₃COO)₂. This compound features copper in the +2 oxidation state and is derived from trifluoroacetic acid. It can exist in various forms, including anhydrous, hydrated, and as adducts with different solvents. The anhydrous form begins to decompose at temperatures above 220 °C, while the hydrated form loses water at lower temperatures (108 °C for two waters and 173 °C for all crystal water) . Copper (II) trifluoroacetate is known for its solubility in alcohols and limited solubility in ethers and glycerol .

  • Oxidation: It can be oxidized to form copper (III) compounds.
  • Reduction: The compound can be reduced to yield copper (I) compounds.
  • Substitution: Copper (II) trifluoroacetate forms adducts with various Lewis bases, such as ammonia and dioxane .

These reactions are significant for synthesizing other copper-based materials and compounds.

While specific biological targets for copper (II) trifluoroacetate are not well-defined, its interactions often relate to copper's ability to coordinate with electron-rich sites in organic molecules. For instance, it has been shown to act as a catalyst in organic reactions involving carbonyl groups, facilitating processes like aldol condensation . Its biological activity may also extend to influencing cellular processes due to copper's essential role in biological systems.

Copper (II) trifluoroacetate can be synthesized through several methods:

  • Reaction with Copper Oxide: Trifluoroacetic acid reacts with copper oxide.
  • Reaction with Copper Hydroxide: Similar reactions occur with copper hydroxide.
  • Reaction with Basic Copper Carbonate: This method also yields copper (II) trifluoroacetate .

In industrial settings, acetone may be used to replace water molecules in the hydrate form of this compound, allowing for the production of anhydrous material under reduced pressure conditions .

Copper (II) trifluoroacetate finds various applications:

  • Catalyst: It serves as a Lewis acid catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.
  • Precursor: The compound is used as a precursor for producing copper selenide nanoparticles and thin copper films through chemical vapor deposition techniques .
  • Reagent: It is utilized in several organic reactions due to its reactivity and ability to form stable complexes.

Interaction studies of copper (II) trifluoroacetate focus on its coordination chemistry and catalytic properties. The compound can coordinate with various Lewis bases, which influences its reactivity in organic synthesis. For example, it has been employed in solvent-free conditions for synthesizing dihydropyrimidinones, showcasing its utility as a green catalyst . Additionally, studies indicate that it can facilitate diverse organic transformations by activating electrophilic substrates through coordination mechanisms .

Several compounds share similarities with copper (II) trifluoroacetate, particularly within the realm of metal carboxylates. Here is a comparison highlighting its uniqueness:

CompoundChemical FormulaNotable Features
Copper(I) AcetateCu(C₂H₃O₂)Lower oxidation state; different reactivity
Silver(I) TrifluoroacetateAg(CF₃COO)Silver-based; distinct catalytic properties
Zinc(II) AcetateZn(C₂H₃O₂)Different metal; used in biochemistry
Iron(III) AcetateFe(C₂H₃O₂)₃Higher oxidation state; different applications

Copper (II) trifluoroacetate stands out due to its unique trifluoromethyl group, which enhances its reactivity and solubility compared to other metal carboxylates. Its ability to act as a Lewis acid catalyst further differentiates it from similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

194.933026 g/mol

Monoisotopic Mass

194.933026 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Copper(II)_trifluoroacetate

Dates

Modify: 2023-08-15

Explore Compound Types